molecular formula C7H10N2O2S B044197 2-(Propylthio)pyrimidine-4,6-diol CAS No. 145783-12-6

2-(Propylthio)pyrimidine-4,6-diol

Cat. No. B044197
M. Wt: 186.23 g/mol
InChI Key: JNDANYQUROGPBP-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in medicinal chemistry. The introduction of specific functional groups, such as propylthio, can significantly alter the chemical and physical properties of these compounds, making them valuable for different applications.

Synthesis Analysis

Pyrimidine derivatives are synthesized through various methods, including the classical Biginelli reaction, modified multicomponent reactions, and cyclocondensation of suitable precursors. For instance, the synthesis of 2-methylthio-4,6-difluoride pyrimidine, an intermediate of herbicides, demonstrates the versatility of pyrimidine chemistry through multistep reactions involving sulfocarbamidediethyl malonate and other reagents under optimized conditions for yield and purity (Li-li, 2007).

Molecular Structure Analysis

Pyrimidine derivatives exhibit a range of molecular structures, significantly influenced by substituents on the pyrimidine ring. Crystal structure analyses reveal that these compounds can form various non-covalent interactions, including hydrogen bonds and π-π interactions, contributing to their stability and reactivity. For example, studies on isostructural pyrimidine derivatives highlight the planarity of the pyrimidine ring and its displacement by substituent groups, demonstrating the impact of molecular structure on the compound's properties (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, cyclocondensations, and electrophilic additions, influenced by the nature of substituents on the pyrimidine ring. These reactions are essential for the synthesis of various pyrimidine-based compounds with diverse biological activities. The electrochemical oxidation of 2-pyrimidinethiols to their disulfides demonstrates the reactivity of thiol-substituted pyrimidines and their potential for synthesis of complex derivatives (Freeman et al., 2008).

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used as an intermediate in the synthesis of Ticagrelor , a well-known dual ADP receptor inhibitor used in the treatment of arterial thrombosis . It’s also used in Ticagrelor impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ticagrelor and its related formulations .
  • Methods of Application or Experimental Procedures: The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO 2” in water and acetonitrile mixture . The reaction was smooth and went to completion within 3–4 hours .
  • . Each reaction stage was optimized independently to establish a scalable and plant-friendly process .

Application in ANDA Filing and Toxicity Study

  • Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA . ANDA is a written request to the U.S. Food and Drug Administration (FDA) to manufacture and market a generic drug in the United States. It’s also used in the toxicity study of the respective drug formulation .
  • Results or Outcomes: The results or outcomes of this application would be the successful filing of an ANDA with the FDA and the completion of a toxicity study for the respective drug formulation .

Application in Patent Processes

  • Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is mentioned in patents related to the synthesis of Ticagrelor . The patents describe improved, commercially viable, and industrially advantageous processes for the preparation of a substantially pure Ticagrelor intermediate .
  • Results or Outcomes: The results or outcomes of this application would be the successful filing and granting of a patent related to the synthesis of Ticagrelor .

Application in Safety Analysis

  • Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in safety analysis during the manufacturing of active pharmaceutical ingredients and their intermediates . This involves understanding the heat of reaction, kinetics, decomposition pattern of product mixture, addition pattern of reagents and reactants, mischarging of reactants and catalysts, agitation problems, proper temperature control, etc .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the safety analysis. Typically, these would involve laboratory testing and data analysis to identify critical process parameters by assessing the hazardous factors associated with material, reaction and operation that bring safety to the product and personnel involved in the production .
  • Results or Outcomes: The results or outcomes of this application would be the establishment of safe chemical processes for manufacturing of active pharmaceutical ingredients and their intermediates .

Application in Nitration Reaction

  • Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in nitration reaction . This involves the introduction of a nitro group into an organic chemical compound .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the nitration reaction. Typically, these would involve laboratory testing and data analysis to demonstrate the efficiency and safety of the nitration reaction .
  • Results or Outcomes: The results or outcomes of this application would be the successful completion of a nitration reaction with high efficiency and safety .

Safety And Hazards

The safety data sheet for 2-(Propylthio)pyrimidine-4,6-diol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for the research and development of 2-(Propylthio)pyrimidine-4,6-diol could involve exploring its potential pharmacological effects, developing more efficient and environmentally friendly synthesis methods, and studying its mechanism of action in more detail .

properties

IUPAC Name

4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDANYQUROGPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395534
Record name 2-(Propylthio)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylthio)pyrimidine-4,6-diol

CAS RN

145783-12-6
Record name 2-(Propylthio)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Shinde, PK Mahale, SA Padaki… - …, 2015 - springerplus.springeropen.com
An efficient, safe and improved process for the preparation of ticagrelor 1, a platelet aggregation inhibitor is described. Synthesis comprises the condensation of pyrimidine amine …
Number of citations: 11 springerplus.springeropen.com

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